N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
CAS No.: 2034504-20-4
Cat. No.: VC6375646
Molecular Formula: C18H23N5O
Molecular Weight: 325.416
* For research use only. Not for human or veterinary use.
![N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide - 2034504-20-4](/images/structure/VC6375646.png)
Specification
CAS No. | 2034504-20-4 |
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Molecular Formula | C18H23N5O |
Molecular Weight | 325.416 |
IUPAC Name | N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Standard InChI | InChI=1S/C18H23N5O/c24-18(14-4-5-15-16(9-14)22-12-21-15)20-11-13-3-6-17(19-10-13)23-7-1-2-8-23/h3,6,10,12,14H,1-2,4-5,7-9,11H2,(H,20,24)(H,21,22) |
Standard InChI Key | KBTKXRNMDHDUIP-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NC=C(C=C2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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4,5,6,7-Tetrahydro-1H-benzo[d]imidazole: A bicyclic system with partial saturation, reducing aromaticity compared to fully conjugated benzimidazoles. This moiety is linked to a carboxamide group at the 5-position.
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Pyridin-3-ylmethyl Group: A pyridine ring substituted at the 3-position with a methylene bridge.
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Pyrrolidin-1-yl Substituent: A five-membered nitrogen-containing ring attached to the pyridine’s 6-position, introducing conformational flexibility and basicity.
The IUPAC name, 2-methyl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide, reflects these components.
Table 1: Key Molecular Descriptors
Property | Value |
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CAS Number | 2034585-06-1 |
Molecular Formula | C₁₉H₂₅N₅O |
Molecular Weight | 339.443 g/mol |
SMILES | CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CN=C(C=C3)N4CCCC4 |
InChI Key | YUVQPNJQAXRADG-UHFFFAOYSA-N |
Synthesis and Derivatives
Synthetic Pathways
The compound’s synthesis likely involves multi-step amide coupling and heterocyclic assembly:
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Benzimidazole Core Formation: Cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .
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Pyridine-Pyrrolidine Assembly: Nucleophilic aromatic substitution or transition metal-catalyzed coupling to introduce the pyrrolidine group .
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Amide Bond Formation: Coupling the benzimidazole-carboxylic acid with (6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine using reagents like HATU or EDCI .
A related compound, N-((2-pyrrolidin-1-yl-pyridin-3-yl)methyl)-6-(4-chlorophenyl)-pyrazine-2-carboxamide (MW 393.9 g/mol), demonstrates analogous synthetic logic.
Structural Analogues
Modifications to the core structure influence bioactivity:
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2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine (CAS 1216094-51-7): A simpler pyridine-pyrrolidine fragment used in ligand design.
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Triaryl Benzimidazoles: Antibacterial agents targeting DNA minor grooves, highlighting the benzimidazole scaffold’s versatility .
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
Experimental solubility data for the compound is unavailable, but predictions based on logP (calculated: 2.8) suggest moderate lipophilicity. The pyrrolidine group (pKa ~11) enhances water solubility at physiological pH via protonation.
Metabolic Considerations
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CYP450 Interactions: The pyridine and benzimidazole moieties may inhibit CYP3A4/2D6, necessitating drug-drug interaction studies .
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Bioavailability: Oral absorption is likely limited by molecular weight (>500 g/mol threshold), though methylene linkers may improve permeability .
Research Gaps and Future Directions
Unanswered Questions
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Target Identification: No published data exists on specific protein targets or cellular assays for this compound.
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Toxicity Profile: Cytotoxicity studies in mammalian cell lines are absent.
Synthetic Optimization
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